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Compound of Interest

Compound Name: Azelastine Impurity D

CAS No.: 53242-89-9

Cat. No.: B602076 Get Quote

Executive Summary
Azelastine Hydrochloride (4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1(2H)-

one hydrochloride) is a second-generation antihistamine used for allergic rhinitis and

conjunctivitis. During its synthesis and storage, several impurities can form.[1][2][3] Among

these, Impurity D (European Pharmacopoeia designation) is a critical process-related impurity

that serves as a marker for the quality of the starting materials and the reaction specificity.

Chemical Name: 4-(4-chlorobenzyl)phthalazin-1(2H)-one[4][5][6]

CAS Number: 53242-88-9[4][5][6]

Regulatory Status: Specified Impurity in EP and USP (Related Compound D).

Primary Origin: Competitive side-reaction during the condensation step due to residual

hydrazine.

Chemical Identity & Structural Analysis
Understanding the structural deficit of Impurity D compared to the API is key to deducing its

formation mechanism.
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Feature Azelastine (API) Impurity D

Structure

Phthalazinone core N-

substituted with 1-

methylazepane ring.

Phthalazinone core with a free

N-H (unsubstituted).

Formula C₂₂H₂₄ClN₃O[3][6] · HCl C₁₅H₁₁ClN₂O

Molecular Weight 418.36 g/mol (HCl salt) 270.71 g/mol

Critical Difference Contains the azepane moiety. Lacks the azepane moiety.

Formation Mechanism
The formation of Impurity D is predominantly a chemoselective competition issue during the

final cyclization step of the Azelastine synthesis.

The Primary Pathway (Process-Related)
The industrial synthesis of Azelastine typically involves the condensation of 2-(4-

chlorobenzoyl)benzoic acid with 4-hydrazino-1-methylazepane.

Intended Reaction: The hydrazine group of the azepane derivative reacts with the keto-acid

to form the phthalazinone ring, incorporating the azepane side chain.

Impurity Pathway: If free Hydrazine (N₂H₄) is present as a contaminant in the 4-hydrazino-1-

methylazepane reagent, it competes for the keto-acid substrate. Because hydrazine is less

sterically hindered than the bulky azepane-hydrazine, it reacts rapidly to form the N-

unsubstituted phthalazinone—Impurity D.

Mechanistic Flow (DOT Visualization)
The following diagram illustrates the competitive pathways.
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Caption: Competitive condensation pathways. Free hydrazine contaminant leads directly to

Impurity D formation.

Secondary Pathway (Degradation)
While less common in standard storage, Impurity D can theoretically form via the cleavage of

the N-N bond (de-alkylation) under extreme stress conditions (e.g., strong reduction or specific

enzymatic degradation), effectively "chopping off" the azepane ring. However, oxidative stress

typically leads to N-oxides (Impurity C) rather than Impurity D. Therefore, the presence of

Impurity D is almost exclusively an indicator of synthesis process control rather than stability

failure.

Root Cause Analysis & Control Strategy
Root Cause: Reagent Quality
The 4-hydrazino-1-methylazepane intermediate is often synthesized from 1-methylazepan-4-

one and hydrazine hydrate.

Failure Mode: If the excess hydrazine hydrate is not quantitatively removed during the

workup of the hydrazine-azepane intermediate, it carries over into the final coupling step.

Kinetic Factor: Free hydrazine is a smaller nucleophile than the azepane-hydrazine, making

it kinetically favored to react with the benzoylbenzoic acid, even at low concentrations (ppm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b602076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


levels).

Mitigation Strategies
Control Parameter Action / Specification

Raw Material Spec
Limit free hydrazine in 4-hydrazino-1-

methylazepane to < 0.1%.

Purification

Recrystallization of the Azelastine crude from

Ethanol/Water. Impurity D is significantly less

soluble in acidic aqueous media or specific

organic solvents compared to the API salt,

allowing for rejection in the mother liquor.

Process Design

Use of catalytic hydrogenation (reductive

amination) routes avoids hydrazine entirely,

though this requires a different starting material

baseline (e.g., reacting Impurity D with azepane

halides, though this is less convergent).

Analytical Characterization (EP Method)
To detect and quantify Impurity D, the European Pharmacopoeia (EP) recommends a Reverse

Phase HPLC method.

HPLC Protocol
Column: Nitrile silica gel (CN column), 5 µm, 250 mm x 4.6 mm.[7]

Mobile Phase:

Buffer: Dissolve 2.16 g sodium octanesulfonate + 0.68 g KH₂PO₄ in 740 mL water; adjust

pH to 3.0 with dilute phosphoric acid.

Solvent: Acetonitrile (260 mL).

Ratio: Buffer:Acetonitrile (740:260 v/v).[8]

Flow Rate: 2.0 mL/min.[8]
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Detection: UV at 210 nm.

Temperature: 30°C.

System Suitability & Retention
Azelastine Retention: ~8–9 minutes.

Impurity D RRT: ~0.6 (Elutes before Azelastine).

Resolution Requirement: Minimum 4.0 between Impurity B and Impurity D.

Data Interpretation Table
Component

Relative Retention
Time (RRT)

Origin Limit (EP)

Impurity A ~0.2
Process

(Benzohydrazide)
0.1%

Impurity B ~0.3 Process 0.1%

Impurity D ~0.6 Process (Hydrazine) 0.1%

Azelastine 1.0 API N/A

Impurity E ~1.4 Process 0.1%

Experimental Protocol: Synthesis of Impurity D
Standard
For use as a Reference Standard in HPLC validation.

Objective: Synthesize 4-(4-chlorobenzyl)phthalazin-1(2H)-one.

Reagents:

2-(4-chlorobenzoyl)benzoic acid (10.0 g, 38.4 mmol)

Hydrazine hydrate (80% solution, 5.0 mL, excess)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethanol (100 mL)

Procedure:

Dissolve the keto-acid in Ethanol in a 250 mL round-bottom flask.

Add Hydrazine hydrate dropwise at room temperature.

Heat the mixture to reflux (78°C) for 3–4 hours. A white precipitate typically forms.

Cool to room temperature and then to 0–5°C in an ice bath.

Filter the solid precipitate.

Wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove excess hydrazine.

Dry in a vacuum oven at 60°C.

Validation:

Yield: ~90-95%.

Appearance: White crystalline powder.

Melting Point: >200°C.

MS (ESI): [M+H]⁺ = 271.1 m/z.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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